molecular formula C20H32O3 B1250622 Sphaeropsidin E

Sphaeropsidin E

Cat. No. B1250622
M. Wt: 320.5 g/mol
InChI Key: PEVPTRLNHNJRMF-FKSZAOESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaeropsidin E is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

1. Biological Activities and Potential Applications

Sphaeropsidin E, a pimarane diterpene, has been studied for various biological activities. Sphaeropsidin A, a related compound, exhibits a broad array of biological activities, suggesting promising applications in agriculture and medicine. Its anticancer activity is potent and cell-specific, with a unique mode of action, potentially applicable to sphaeropsidin E as well (Masi & Evidente, 2021).

2. Phytotoxic Properties

Sphaeropsidin E, isolated from the plant pathogenic fungus Sphaeropsis sapinea f. sp. cupressi, has been associated with phytotoxic properties. This compound, along with others like sphaeropsidins A, B, and C, showed phytotoxicity to cypress, indicating a potential role in plant pathology (Evidente et al., 2002).

3. Insecticidal and Antifungal Properties

Research indicates that sphaeropsidins, including sphaeropsidin E, could have insecticidal and antifungal properties. Sphaeropsidin A, for instance, has been shown to exhibit insecticidal activity against lepidopteran pests, and similar effects may be expected from sphaeropsidin E (Di Lelio et al., 2022).

4. Anticancer Potential

Sphaeropsidin A's promising activity against drug-resistant melanoma and kidney cancer suggests that sphaeropsidin E might also have potential in cancer research. The ability of sphaeropsidin A to overcome apoptosis and multidrug resistance in cancer cells could be an important attribute for sphaeropsidin E as well (Masi et al., 2016).

5. Antibacterial Activity

There is evidence suggesting that sphaeropsidins may have antibacterial properties. For instance, sphaeropsidin A showed strong and specific activity against certain bacterial pathogens, which could imply similar potentials for sphaeropsidin E (Evidente et al., 2011).

properties

Product Name

Sphaeropsidin E

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,4,10-triol

InChI

InChI=1S/C20H32O3/c1-6-19(4)11-13(22)16-15(17(19)23)12(21)10-14-18(2,3)8-7-9-20(14,16)5/h6,12-14,17,21-23H,1,7-11H2,2-5H3/t12-,13+,14+,17-,19+,20+/m1/s1

InChI Key

PEVPTRLNHNJRMF-FKSZAOESSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@H](C3=C2[C@H](C[C@]([C@@H]3O)(C)C=C)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(C3=C2C(CC(C3O)(C)C=C)O)O)C)C

synonyms

sphaeropsidin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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